molecular formula C4H2Br2O3 B1216329 3,4-Dibromo-5-hydroxyfuran-2(5H)-one CAS No. 766-38-1

3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Cat. No. B1216329
CAS RN: 766-38-1
M. Wt: 257.86 g/mol
InChI Key: PKDBSOOYVOEUQR-UHFFFAOYSA-N
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Description

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are crucial platform chemicals derived from biomass, extensively studied for their potential in producing various value-added chemicals, materials, and biofuels. These derivatives are synthesized from carbohydrates, reflecting a significant interest due to their applications in organic synthesis and the chemical industry, indicating a broader context in which "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" might be studied (Weigang Fan et al., 2019).

Synthesis Analysis

The synthesis of furan derivatives from plant biomass is a subject of extensive research, focusing on converting hexose carbohydrates and lignocellulose into HMF, a versatile reagent for the chemical industry. This conversion process suggests methodologies that could be applicable to synthesizing "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (V. M. Chernyshev et al., 2017).

Molecular Structure Analysis

While specific analyses on "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" are not available, studies on similar furan compounds emphasize the importance of functional groups and molecular structure in determining their reactivity and potential applications. This underscores the significance of structural analysis in understanding and utilizing furan derivatives.

Chemical Reactions and Properties

The valorization of sugars from lignocellulosic biomass into furans, such as HMF, involves dehydration processes that highlight the chemical reactivity of furan derivatives. These processes are crucial for producing chemicals and fuels, offering insights into the reactions and properties of compounds like "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (Jesús Esteban et al., 2020).

Physical Properties Analysis

The review and health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans provide information on the physical properties of brominated furan compounds, which could be analogous to understanding "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (J. Mennear & Cheng-chun Lee, 1994).

Chemical Properties Analysis

Exploring the electrocatalytic oxidation of HMF to furandicarboxylic acid reveals the chemical properties and potential transformations of furan derivatives, providing a framework for analyzing "3,4-Dibromo-5-hydroxyfuran-2(5H)-one" (Zhenzhen Lin et al., 2023).

Scientific Research Applications

Enantioselective Synthesis and Derivatization

  • Enantioselective Organocatalytic Reactions : The compound has been used in the Friedel-Crafts alkylation of indoles, demonstrating its utility in producing chiral γ-lactones and γ-lactams with high yield and enantioselectivity. This is significant in the field of asymmetric synthesis (Riguet, 2011).
  • Synthesis of Halogenated Derivatives : Efficient methods for synthesizing 4-Halo-5-hydroxyfuran-2(5H)-ones have been developed, indicating its versatility in chemical synthesis (Ma et al., 2004).

Biological Activity and Chemical Synthesis

  • Synthesis of Bioactive Compounds : The compound is considered important in pharmaceutical research due to its presence in natural products with a broad range of biological activities. These include antimutagenic, bactericidal, antitumor agents, allergy inhibitors, and others (Kim et al., 2009).
  • Synthesis of Azido Derivatives : The compound has been converted to diazido derivatives, which are used in click reactions, showing its utility in the synthesis of diverse organic molecules (Jumbam et al., 2012).

Chemical Properties and Reactions

  • Reactivity and Derivative Formation : Studies on its reactivity in water, particularly in the context of disinfection byproducts, have highlighted its potential genotoxic and carcinogenic properties (Gómez-Bombarelli et al., 2011).
  • Synthetic Methods and Applications : Methods for synthesizing 5-hydroxyfuran-2(5H)-one derivatives have been reviewed, showcasing a variety of routes for its preparation and modifications, highlighting its versatility in synthetic chemistry (Fedoseev & Belikov, 2018).

Applications in Advanced Synthesis

  • Building Blocks for γ-Butyrolactones : Mucohalic acids, including 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, have been used as starting materials for the synthesis of highly functionalized α,β-unsaturated γ-butyrolactones, demonstrating their application in the synthesis of complex organic molecules (Zhang et al., 2002).

Safety And Hazards

The safety data sheet for 3,4-Dibromo-5-hydroxyfuran-2(5H)-one can be found at Echemi.com . For detailed safety and hazard information, please refer to the material safety data sheet (MSDS).

Future Directions

The future directions for the use of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one could involve its use in the design of novel silicon-based anticancer drugs. The utility of silyl groups for adjusting both the potency and selectivity of silicon-containing compounds has been demonstrated .

properties

IUPAC Name

3,4-dibromo-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBSOOYVOEUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290962
Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-5-hydroxyfuran-2(5H)-one

CAS RN

766-38-1
Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-38-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mucobromic acid
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Record name 766-38-1
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Record name 3,4-Dibromo-5-hydroxy-2(5H)-furanone
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Record name 3,4-dibromo-5-hydroxyfuran-2(5H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VA Castro-Torres, NJ Jacobo-Herrera… - Monatshefte für Chemie …, 2020 - Springer
The objective of the current study is to evaluate the potency of halogen-furan-2(5H)-one-type derivatives against human cancer cell lines. Four known bromofuran-2(5H)-one-type …
Number of citations: 4 link.springer.com
R Gómez‐Bombarelli… - Journal of Physical …, 2012 - Wiley Online Library
Among the genotoxic halofuranones formed by chlorination in water are mucochloric acid (MCA, 3,4‐dichloro‐5‐hydroxyfuran‐2(5H)‐one) and mucobromic acid (MBA, 3,4‐dibromo‐5‐…
Number of citations: 3 onlinelibrary.wiley.com
F Bellina, R Rossi - Synthesis, 2007 - thieme-connect.com
The efficient and inexpensive synthesis of 3, 4-dibromo-and 3, 4-dichlorofuran-2 (5H)-one on a multigram scale by sodium borohydride reduction of mucobromic and mucochloric acid, …
Number of citations: 20 www.thieme-connect.com
R Gómez-Bombarelli, M González-Pérez, E Calle… - water research, 2011 - Elsevier
One group of disinfection byproducts of increasing interest are the halogenated furanones, which are formed in the chlorination of drinking water. Among these halofuranones is …
Number of citations: 10 www.sciencedirect.com
R Gómez-Bombarelli, M González-Pérez… - … science & technology, 2011 - ACS Publications
Hydroxyhalofuranones form a group of genotoxic disinfection byproduct (DBP) of increasing interest. Among them, mucohalic acids (3,4-dihalo-5-hydroxyfuran-2(5H)-one, MXA) are …
Number of citations: 17 pubs.acs.org
Y Chang, PC Wang, HM Ma, SY Chen, YH Fu… - European Journal of …, 2019 - Elsevier
The biofilm formation of Pseudomonas aeruginosa (P. aeruginosa) is regulated by a phenomenon of quorum sensing (QS). With 5-hydroxyl-3,4-halogenated-5H-furan-2-ones as …
Number of citations: 36 www.sciencedirect.com
PG Humphreys, P Bamborough, C Chung… - Journal of medicinal …, 2017 - ACS Publications
p300/CREB binding protein associated factor (PCAF/KAT2B) and general control nonderepressible 5 (GCN5/KAT2A) are multidomain proteins that have been implicated in retroviral …
Number of citations: 75 pubs.acs.org
MX Wei, XH Gao, TC Li, CA Fan, XQ Li - Chinese Chemical Letters, 2013 - Elsevier
The selective transalkylation of N-methyl tertiary amines with 3,4-dibromobutenolides is described. The N-methyl group of the parent tertiary amines was replaced by alkenyl units of the …
Number of citations: 4 www.sciencedirect.com
R Gómez Bombarelli - 2011
Number of citations: 1

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